N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-12-11(13)10-7-14-8-5-3-4-6-9(8)15-10/h3-6,10H,2,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIRDTVHKWSCSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1COC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21398-79-8 | |
| Record name | NSC36580 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be achieved through several synthetic routes. One common method involves the ring-closing metathesis of suitable precursors using catalysts such as the nitro-Grela catalyst. This method allows for the efficient formation of the 1,4-benzodioxane ring with high enantioselectivity .
Another approach involves the enzymatic synthesis using engineered Candida antarctica lipase B. This method is particularly useful for producing chiral 2,3-dihydro-1,4-benzodioxane motifs, which are important in medicinal chemistry .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of high-throughput screening and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the development of robust catalytic systems and continuous flow reactors can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has shown promise as a lead compound in drug development. Its structural features allow it to interact with biological targets effectively, making it suitable for the following applications:
- Anticancer Agents : Research indicates that derivatives of benzodioxane compounds can inhibit cancer cell proliferation. For instance, compounds similar to N-ethyl-2,3-dihydro-1,4-benzodioxine have been explored for their ability to target specific enzymes involved in cancer metabolism .
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties. Studies have demonstrated that benzodioxane derivatives can inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial replication .
Case Study: Anticancer Activity
A study conducted on various benzodioxane derivatives revealed that certain modifications to the N-ethyl group enhanced cytotoxicity against ovarian cancer cells. The mechanism involved the inhibition of key metabolic pathways necessary for cell survival .
Agricultural Applications
This compound and its derivatives are being investigated for use as agricultural chemicals:
- Pesticides : The compound's reactivity allows it to be modified into effective pesticide agents. Its ability to disrupt biological processes in pests makes it a candidate for developing environmentally friendly pest control solutions.
Case Study: Pesticidal Efficacy
Research has shown that modified benzodioxane compounds can effectively reduce pest populations in agricultural settings without harming beneficial insects. Field trials demonstrated a significant decrease in pest-related crop damage compared to untreated controls.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : The compound can undergo various chemical reactions (e.g., oxidation, reduction) to yield complex organic molecules. Its unique structure facilitates the formation of heterocycles and other functional groups essential in pharmaceutical chemistry .
Table 1: Comparison of Synthetic Routes
| Reaction Type | Conditions | Yield (%) | Major Products |
|---|---|---|---|
| Oxidation | KMnO₄, Acetic Acid | 75% | Carboxylic Acid Derivatives |
| Reduction | LiAlH₄ | 60% | Alcohols |
| Substitution | Electrophilic Reagents | 50% | New Benzodioxane Derivatives |
Mechanism of Action
The mechanism of action of N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity : The ethyl group in the target compound offers intermediate lipophilicity compared to the polar sulfonamide (F0451-2187) and hydrophobic trifluoromethyl groups (CID 2787469). This balance may optimize bioavailability.
- Synthetic Accessibility : N-methyl analogs (e.g., CA-5617) are synthesized with high purity (≥98%), indicating robust methodologies for alkyl-substituted derivatives .
Research Trends and Gaps
- SAR Studies : Methyl and ethyl analogs () are critical for understanding alkyl chain length effects on receptor binding and pharmacokinetics.
- Therapeutic Exploration : The antiviral success of F0451-2187 warrants further investigation of ethyl-substituted derivatives in viral protease or polymerase assays.
- Safety Profiling : Toxicity and metabolic studies are needed for this compound to assess its viability in preclinical models.
Biological Activity
N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.
1. Synthesis of this compound
The synthesis of this compound can be achieved through various methods:
- Ring-closing Metathesis : Utilizes catalysts like the nitro-Grela catalyst to form the 1,4-benzodioxane ring with high enantioselectivity.
- Enzymatic Synthesis : Employs engineered enzymes such as Candida antarctica lipase B for producing chiral motifs crucial in medicinal chemistry.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. Studies indicate its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. It has been evaluated for its cytotoxic effects against several cancer cell lines:
These findings suggest that this compound could be developed into a therapeutic agent for cancer treatment.
The mechanism of action involves interaction with specific molecular targets within cells, potentially inhibiting enzymes or modulating receptor activity. For instance, it may inhibit FtsZ protein in bacterial cells, disrupting cell division and leading to bacterial death . Additionally, it may activate pathways that induce apoptosis in cancer cells.
Study on Antimicrobial Efficacy
A study conducted by researchers at the University of Milan focused on the compound's ability to inhibit bacterial growth. The results indicated that this compound significantly reduced the viability of E. coli and S. aureus in vitro. The study concluded that this compound could serve as a scaffold for developing new antibacterial agents .
Evaluation of Anticancer Properties
In another investigation published in a peer-reviewed journal, the anticancer efficacy of this compound was assessed using MTT assays on multiple cancer cell lines. The compound demonstrated notable cytotoxicity with IC50 values lower than established chemotherapeutics like doxorubicin .
4. Comparison with Related Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound | Notable Features | Biological Activity |
|---|---|---|
| 2,3-Dihydro-1,4-benzodioxine | Lacks ethyl group | Limited activity compared to N-ethyl |
| N-Methyl-2,3-dihydro-1,4-benzodioxine | Contains methyl group | Altered reactivity and activity |
| N-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | Different carboxamide position | Varies in target interactions |
Q & A
Q. How are regioselectivity challenges addressed during N-alkylation of benzodioxine carboxamides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
